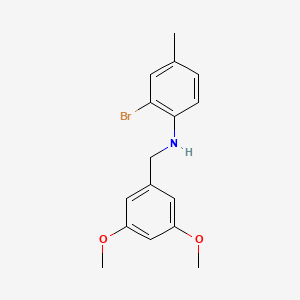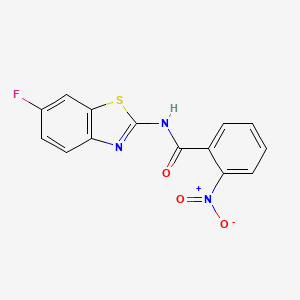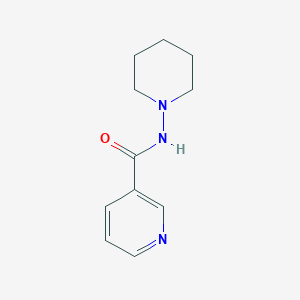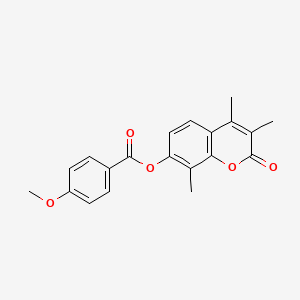![molecular formula C16H18N2O4 B5736708 N'-[(3,5-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5736708.png)
N'-[(3,5-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3,5-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide, commonly known as DMF, is a chemical compound that has been widely used in scientific research. It is a furoylhydrazone derivative that has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of DMF is not fully understood. However, it has been proposed that DMF exerts its therapeutic effects by modulating various signaling pathways, including the Nrf2/ARE pathway, the NF-κB pathway, and the JAK/STAT pathway. DMF has been found to activate the Nrf2/ARE pathway, which regulates the expression of various antioxidant and detoxifying enzymes. It has also been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune response. Additionally, DMF has been found to inhibit the JAK/STAT pathway, which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
DMF has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO). DMF has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. Moreover, DMF has been found to have neuroprotective effects by reducing the levels of oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
DMF has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has also been found to be non-toxic at low concentrations and has a good safety profile. However, DMF has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. Moreover, DMF can undergo hydrolysis and oxidation under certain conditions, which can affect its stability and activity.
未来方向
DMF has shown promising therapeutic effects against various diseases. Future research should focus on further elucidating the mechanism of action of DMF and identifying its molecular targets. Moreover, the development of more stable and water-soluble derivatives of DMF could enhance its therapeutic potential. Additionally, the use of DMF in combination with other drugs could improve its efficacy and reduce its side effects. Finally, clinical trials should be conducted to evaluate the safety and efficacy of DMF in humans.
In conclusion, DMF is a chemical compound that has been widely used in scientific research. It has shown promising therapeutic effects against various diseases, including cancer, inflammation, and neurodegenerative disorders. DMF exerts its therapeutic effects by modulating various signaling pathways and has various biochemical and physiological effects. DMF has several advantages for lab experiments but also has some limitations. Future research should focus on further elucidating the mechanism of action of DMF, developing more stable and water-soluble derivatives, and evaluating its safety and efficacy in humans.
合成方法
DMF can be synthesized by reacting 3,5-dimethylphenol with furoic acid hydrazide in the presence of acetic anhydride. The resulting compound is then acetylated with acetic anhydride to yield DMF. The synthesis method of DMF has been well-established and widely used in scientific research.
科学研究应用
DMF has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have potential therapeutic effects against various diseases, such as cancer, inflammation, and neurodegenerative disorders. DMF has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. Moreover, DMF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]-2-methylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-6-11(2)8-13(7-10)22-9-15(19)17-18-16(20)14-4-5-21-12(14)3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCGXLUAWSVXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=C(OC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5736633.png)
![N'-[(cyclohexylcarbonyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5736637.png)

![1-{4-[4-(3-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5736650.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5736654.png)
![methyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5736662.png)
![N-ethyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5736667.png)
![N-[4-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5736682.png)

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)

![5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5736735.png)

